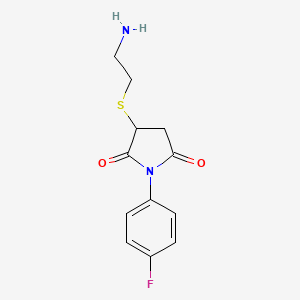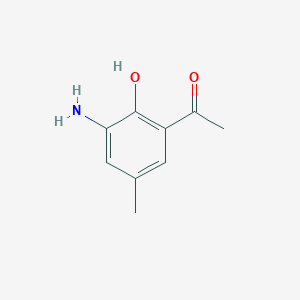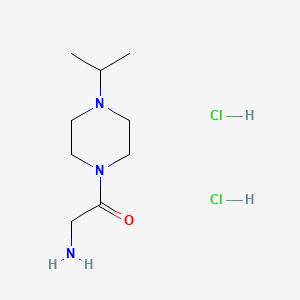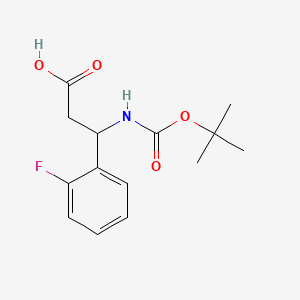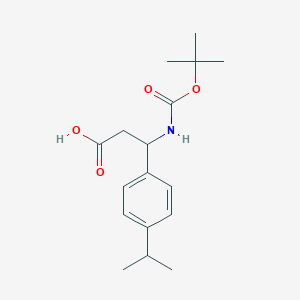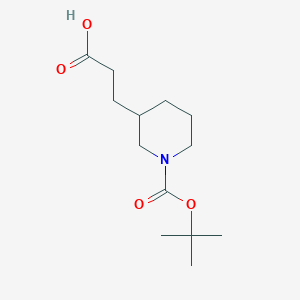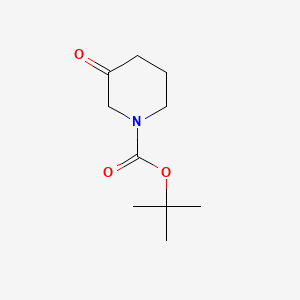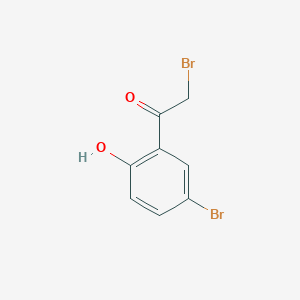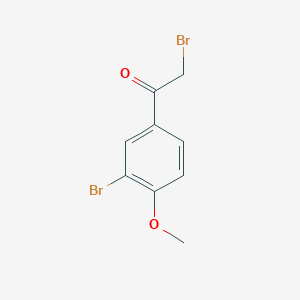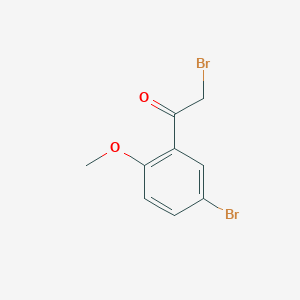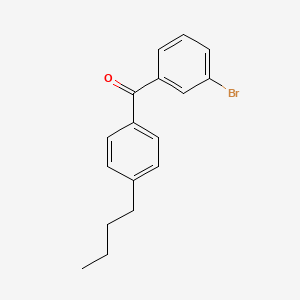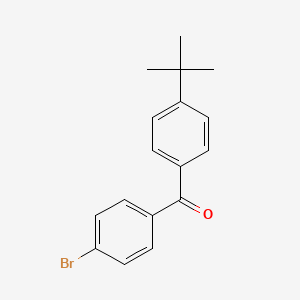
8-(Iodomethyl)quinoline
Overview
Description
8-(Iodomethyl)quinoline is a chemical compound with the molecular formula C10H8IN . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . Various methods have been developed over the past 15 years, with a focus on the use of catalytic systems and synthetic advantages . Green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives have also been explored .Molecular Structure Analysis
The molecular structure of 8-(Iodomethyl)quinoline consists of a quinoline core with an iodomethyl group attached. The molecular weight is 269.08 g/mol .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. They can cause different stimuli in the nervous system of an animal, a common phenomenon in ecological relationships . Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical. It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water. Quinoline is soluble in organic solvents .Scientific Research Applications
Antimicrobial Activity
8-(Iodomethyl)quinoline derivatives have been shown to possess significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes within the pathogens .
Anticancer Properties
Research has indicated that certain 8-(Iodomethyl)quinoline derivatives exhibit anticancer activity. They can act as potential chemotherapeutic agents by inducing apoptosis in cancer cells, inhibiting cell proliferation, or interfering with cancer cell signaling pathways .
Chelating Agents
The structure of 8-(Iodomethyl)quinoline allows it to act as a monoprotic bidentate chelating agent. It can form stable complexes with various metal ions, which is useful in deactivating toxic metals or in the synthesis of metal-based drugs .
Alzheimer’s Disease Treatment
Some derivatives of 8-(Iodomethyl)quinoline are being studied for their potential use in treating Alzheimer’s disease. They may inhibit the aggregation of beta-amyloid peptides, which is a hallmark of Alzheimer’s pathology .
Synthesis of Pharmacologically Active Scaffolds
The 8-(Iodomethyl)quinoline moiety serves as a building block for the synthesis of various pharmacologically active scaffolds. These scaffolds can be further modified to enhance their efficacy and reduce toxicity in drug development .
Antiviral Applications
Recent studies have explored the use of 8-(Iodomethyl)quinoline derivatives in antiviral therapy. These compounds could potentially inhibit the replication of viruses or block the viral entry into host cells .
Safety And Hazards
Future Directions
Quinoline and its derivatives have been the focus of many research studies due to their various applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have unveiled their substantial efficacies for future drug development .
properties
IUPAC Name |
8-(iodomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKJKSNQSDMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CI)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376665 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Iodomethyl)quinoline | |
CAS RN |
215606-70-5 | |
| Record name | 8-(iodomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



